molecular formula C9H9BrO4S B1411985 4-Bromo-2-ethanesulfonylbenzoic acid CAS No. 1383826-63-8

4-Bromo-2-ethanesulfonylbenzoic acid

Cat. No.: B1411985
CAS No.: 1383826-63-8
M. Wt: 293.14 g/mol
InChI Key: CITBBNNZZWFJBO-UHFFFAOYSA-N
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Description

4-Bromo-2-ethanesulfonylbenzoic acid is a halogenated benzoic acid derivative featuring a bromine substituent at the para position (C4) and an ethanesulfonyl group at the ortho position (C2).

Properties

IUPAC Name

4-bromo-2-ethylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO4S/c1-2-15(13,14)8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITBBNNZZWFJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383826-63-8
Record name 4-bromo-2-(ethanesulfonyl)benzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethanesulfonylbenzoic acid typically involves the bromination of 2-ethanesulfonylbenzoic acid. This process requires the use of bromine (Br2) as the brominating agent and a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethanesulfonylbenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives of the compound.

  • Substitution: Substitution reactions can result in the formation of various substituted benzoic acids or their derivatives.

Scientific Research Applications

4-Bromo-2-ethanesulfonylbenzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. In biology, it is used in the study of enzyme mechanisms and as a probe in biochemical assays. In industry, it is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-Bromo-2-ethanesulfonylbenzoic acid exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and providing insights into enzyme function. The molecular targets and pathways involved vary based on the context of the research or application.

Comparison with Similar Compounds

2-Amino-4-bromobenzoic Acid ()

Feature 4-Bromo-2-ethanesulfonylbenzoic Acid 2-Amino-4-bromobenzoic Acid
Substituents C4-Br, C2-ethanesulfonyl C4-Br, C2-amino
Functional Groups Carboxylic acid, sulfonyl Carboxylic acid, amino
Polarity High (due to sulfonyl) Moderate (amine is less polar than sulfonyl)
Biological Use Potential enzyme inhibition (inferred) Biochemical reagent for organic synthesis

Key Differences :

  • The sulfonyl group in the target compound increases acidity and electron-withdrawing effects compared to the amino group in 2-amino-4-bromobenzoic acid. This enhances reactivity in nucleophilic substitutions or metal coordination .
  • The amino group in 2-amino-4-bromobenzoic acid may facilitate hydrogen bonding, making it more suitable for crystal engineering or peptide mimetics .

4-Bromo-2-methylbenzoic Acid ()

Feature This compound 4-Bromo-2-methylbenzoic Acid
Substituents C4-Br, C2-ethanesulfonyl C4-Br, C2-methyl
Functional Groups Carboxylic acid, sulfonyl Carboxylic acid, methyl
Steric Effects High (bulky ethanesulfonyl) Moderate (compact methyl)
Applications Likely pharmaceutical intermediate Industrial synthesis (dyes, polymers)

Key Differences :

  • The methyl group in 4-bromo-2-methylbenzoic acid is electron-donating, slightly deactivating the aromatic ring, whereas the sulfonyl group in the target compound strongly deactivates it, directing electrophilic substitutions to specific positions.
  • The ethanesulfonyl group’s bulkiness may reduce membrane permeability compared to the methyl group, affecting bioavailability .

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid ()

Feature This compound 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid
Core Structure Benzoic acid derivative Butenoic acid derivative
Key Groups C4-Br, C2-sulfonyl C4-bromophenyl, α,β-unsaturated ketone
Reactivity Electrophilic substitution favored Michael addition, cyclization reactions

Key Differences :

  • The α,β-unsaturated ketone in 4-(4-bromophenyl)-4-oxo-but-2-enoic acid enables conjugation-based reactions (e.g., Diels-Alder), unlike the benzoic acid core of the target compound .
  • The sulfonyl group in the target compound may stabilize negative charges, making it a stronger acid compared to the butenoic acid derivative.

2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid ()

Feature This compound 2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid
Sulfonyl Attachment Directly bonded to benzoic acid Sulfonamide linkage to phenylglycine
Bioactivity Unreported (inferred enzyme modulation) Known ligand for metal complexes and biologics

Key Differences :

  • The sulfonamide bond in ’s compound allows for hydrogen bonding and coordination chemistry, whereas the ethanesulfonyl group in the target compound is less flexible but more hydrolytically stable .

Biological Activity

4-Bromo-2-ethanesulfonylbenzoic acid is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a bromine atom and an ethanesulfonyl group attached to a benzoic acid framework. The molecular formula is C8H9BrO4SC_8H_9BrO_4S, and it has a molecular weight of approximately 279.11 g/mol. Its melting point ranges from 200 to 202 °C, indicating its stability under standard conditions.

PropertyValue
Molecular FormulaC₈H₉BrO₄S
Molecular Weight279.11 g/mol
Melting Point200-202 °C
CAS Number142994-02-3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the bromine atom may enhance the compound's binding affinity, while the sulfonyl group can influence its solubility and reactivity in biological systems.

Potential Biological Activities

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor for certain enzymes, which may be relevant in therapeutic contexts.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.
  • Anticancer Activity : There are indications that this compound could have anticancer properties, although detailed studies are still needed to confirm these effects.

Case Studies and Research Findings

Recent investigations into the biological activity of compounds similar to this compound provide insights into its potential applications.

Case Study: Occupational Exposure

A study involving 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid revealed significant allergic reactions among workers exposed to this compound, including asthma and urticaria symptoms. This highlights the importance of understanding the safety profile and biological interactions of related compounds like this compound .

Research Findings Overview

A review of literature indicates that compounds with similar structural features often exhibit:

  • Allergic Sensitization : Some derivatives have shown potential for causing allergic reactions in occupational settings.
  • Therapeutic Applications : Compounds with halogen substitutions are frequently explored for their roles in drug development, particularly in creating enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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